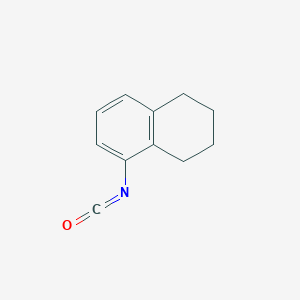

1-Isocyanato-5,6,7,8-tetrahydronaphthalene

Overview

Description

1-Isocyanato-5,6,7,8-tetrahydronaphthalene is an organic compound with the molecular formula C11H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H13N} + \text{COCl2} \rightarrow \text{C11H11NO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more scalable methods, such as the reaction of the corresponding amine with diphosgene or triphosgene, which are less hazardous alternatives to phosgene .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form substituted ureas.

Alcohols: React with the isocyanate group to form carbamates.

Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1-Isocyanato-5,6,7,8-tetrahydronaphthalene has several applications in scientific research:

Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.

Materials Science: Employed in the development of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.

Biological Research: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds

Mechanism of Action

The mechanism of action of 1-isocyanato-5,6,7,8-tetrahydronaphthalene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Isocyanatonaphthalene: Similar structure but lacks the tetrahydro component.

1-Isocyanato-2,3,4,5-tetrahydronaphthalene: Similar structure with different positioning of the isocyanate group.

Uniqueness: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene is unique due to its specific ring structure and the positioning of the isocyanate group, which can influence its reactivity and the types of products formed in chemical reactions .

Biological Activity

1-Isocyanato-5,6,7,8-tetrahydronaphthalene is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

This compound features an isocyanate functional group attached to a tetrahydronaphthalene structure. Its chemical formula is C_{11}H_{9}N_{1}O_{1}, and it has a molecular weight of approximately 175.2 g/mol. The presence of the isocyanate group makes it highly reactive, particularly with nucleophiles such as amines and alcohols.

The biological activity of this compound primarily involves its interaction with proteins and nucleic acids. The isocyanate group can form covalent bonds with amino groups in proteins, leading to modifications that may alter protein function. This reactivity can result in:

- Enzyme Inhibition : The compound may inhibit enzymes by modifying active sites.

- Receptor Binding : It can mimic natural ligands and modulate receptor activity.

Toxicological Effects

Isocyanates are known for their potential toxicity and ability to induce respiratory issues. Studies indicate that exposure to this compound can cause:

- Respiratory Irritation : Symptoms include coughing and wheezing.

- Sensitization : Prolonged exposure may lead to allergic reactions or asthma-like symptoms in sensitized individuals .

Study on Respiratory Effects

A study investigated the respiratory effects of exposure to isocyanates in occupational settings. It was found that workers exposed to isocyanate compounds exhibited a higher prevalence of asthma and other respiratory conditions compared to unexposed individuals. The study highlighted the need for stringent safety measures when handling such compounds .

Anticancer Activity

Another area of interest is the potential anticancer activity of isocyanates. Some derivatives have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Although direct studies on this compound are scarce, similar compounds have demonstrated promising results in preclinical models.

Data Table: Biological Activity Overview

Properties

IUPAC Name |

5-isocyanato-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGOJVMAVIDVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400045 | |

| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-17-3 | |

| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.